Isonoruron
Description
Contextualization within the Phenylurea Herbicide Class
Isonoruron belongs to the phenylurea class of herbicides. uu.nlbcpcpesticidecompendium.org This group of compounds is characterized by a common chemical structure derived from urea (B33335), where one of the amino groups is attached to a phenyl ring. Herbicides within this class, including this compound, typically function as inhibitors of photosynthesis. herts.ac.ukselcia.com They disrupt the electron transport chain in photosystem II, a critical process for plant survival, leading to the death of susceptible plants. herts.ac.ukyoutube.com
This compound is a selective herbicide, meaning it is effective against certain plant species while leaving others, such as the desired crops, unharmed. herts.ac.uk It shares this characteristic with other phenylurea herbicides like Isoproturon, which is also used to control annual grasses and broadleaf weeds in cereal crops. ebi.ac.uknih.gov The selectivity and mode of action of phenylurea herbicides make them valuable tools in integrated weed management programs. smolecule.com
Historical Trajectory of this compound Research and Application
The first report of this compound dates back to 1967. herts.ac.uk Following its discovery and development, it was applied in agriculture for the pre- and post-emergent control of weeds. herts.ac.uk Its application was notable in a variety of important crops, including cereals like wheat, barley, and rye, as well as potatoes, sugarcane, and cotton. herts.ac.uk
Historically, this compound was often formulated and used in combination with other herbicides, such as bromopyrazon, to broaden the spectrum of controlled weeds. herts.ac.ukscribd.com Products containing this compound, like Basfitox and Tricuron, were manufactured by companies such as BASF. herts.ac.uk
Over time, the use of this compound has declined, and it is now considered largely obsolete in many regions, though it may still be available in some countries. herts.ac.uk Regulatory bodies in various jurisdictions establish limits for pesticide residues in food and the environment, which necessitates accurate analytical methods for monitoring. hpc-standards.com Research continues on analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the detection of this compound and other pesticide residues in different matrices. oup.comagriculturejournals.czshimadzu.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
28805-78-9 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(1R,7S)-3-tricyclo[5.2.1.02,6]decanyl]urea |
InChI |
InChI=1S/C13H22N2O/c1-15(2)13(16)14-11-6-5-10-8-3-4-9(7-8)12(10)11/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10?,11?,12?/m0/s1 |
InChI Key |
QOBMKVRRANLSMZ-WJZAEVBBSA-N |
SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
Isomeric SMILES |
CN(C)C(=O)NC1CCC2C1[C@@H]3CC[C@H]2C3 |
Canonical SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
Other CAS No. |
28805-78-9 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Molecular Structure and Stereochemical Considerations of Isonoruron
Elucidation of Isonoruron's Chemical Architecture
This compound is a urea (B33335) derivative containing a saturated, bridged bicyclic moiety. bcpcpesticidecompendium.orgherts.ac.uk The core of the molecule is a urea functional group, which is substituted on one nitrogen atom by two methyl groups and on the other by a complex hydrocarbon group. bcpcpesticidecompendium.org This hydrocarbon substituent is an octahydro-4,7-methano-1H-indenyl group, a tricyclic alkane system. uni.lu
The systematic IUPAC name for this compound reflects this structure, though it is often described as a reaction mixture of isomers where the urea group is attached at different positions on the indene (B144670) ring system. bcpcpesticidecompendium.orgherts.ac.uk Specifically, it is a mixture of 1,1-dimethyl-3-(octahydro-4,7-methanoinden-1-yl)urea and 1,1-dimethyl-3-(octahydro-4,7-methanoinden-2-yl)urea. bcpcpesticidecompendium.org The presence of this bulky, non-planar hydrocarbon structure is a key feature of its chemical architecture.
Table 1: Chemical Identity of this compound
| Identifier | Data |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O bcpcpesticidecompendium.org |
| Molecular Weight | 222.33 g/mol hpc-standards.us |
| IUPAC Name | reaction mixture of 1,1-dimethyl-3-(perhydro-4,7-methanoinden-1-yl)urea and 1,1-dimethyl-3-(perhydro-4,7-methanoinden-2-yl)urea bcpcpesticidecompendium.org |
| CAS Registry Number | 28805-78-9 bcpcpesticidecompendium.org |
Chiral Properties and Isomerism of this compound
Chirality, or "handedness," is a fundamental property of molecules that cannot be superimposed on their mirror image. arxiv.org this compound is a chiral molecule due to the presence of multiple stereogenic centers within its rigid, bicyclic ring structure. herts.ac.ukresearchgate.net This structural complexity gives rise to various stereoisomers, which are compounds with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. juniperpublishers.com
Stereoisomers can be broadly classified into two categories: enantiomers and diastereomers. byjus.com
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. byjus.com For a molecule with multiple chiral centers like this compound, an enantiomer would have the opposite configuration (R or S) at every chiral center.
Diastereomers are stereoisomers that are not mirror images of each other. byjus.com This occurs in molecules with two or more chiral centers when at least one, but not all, of the chiral centers have different configurations compared to another stereoisomer.
The rigid, bridged structure of this compound creates multiple chiral carbons. The theoretical maximum number of stereoisomers for a molecule is 2ⁿ, where 'n' is the number of chiral centers. However, for constrained bicyclic compounds like this compound, the actual number of stable isomers may be less than this theoretical maximum. researchgate.netreddit.com The geometric constraints of the fused rings can make certain configurations sterically impossible to form. reddit.com
The existence of stereoisomers for a pesticide like this compound has significant implications for environmental and biological research. Different stereoisomers of a chiral compound can exhibit distinct properties, even though they may have identical physical properties like boiling point and solubility (in the case of enantiomers). juniperpublishers.com
Research has shown that the stereoisomers of chiral pesticides can have widely different biological efficacy, rates of biodegradation in the environment, and toxicity to non-target organisms. juniperpublishers.comnih.gov One enantiomer of a herbicide might be responsible for the majority of the desired herbicidal activity, while the other may be less active or inactive. michberk.com Furthermore, microorganisms in soil and water can selectively degrade one stereoisomer over another, leading to a shift in the enantiomeric ratio in the environment over time. researchgate.netnih.gov
This stereoselective behavior underscores the importance of studying each stereoisomer of this compound separately. Such research is critical for accurately assessing its environmental fate, understanding its mode of action at a molecular level, and developing more efficient and environmentally sound herbicidal formulations. juniperpublishers.com
Synthetic Pathways and Derivative Development of Isonoruron
Established Methodologies for Isonoruron Synthesis
This compound is a synthetic compound classified within the urea (B33335) herbicide group. herts.ac.uk While detailed, specific synthetic routes for this compound were not extensively provided in the examined literature, the synthesis of urea compounds generally involves the reaction between an amine and either an isocyanate or a related carbonyl derivative. Given this compound's structure, which features a dimethylurea group linked to a tricyclo[5.2.1.02,6]decane ring system (also known as octahydro-4,7-methano-1H-indene), established synthetic approaches would likely involve the formation of the urea bond utilizing a appropriately functionalized cyclic amine precursor.
Standard synthetic procedures for creating substituted ureas, as observed in the context of other urea-based compounds, commonly entail the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride. googleapis.comgoogle.com The synthesis of the intricate cyclic amine portion of the this compound molecule would necessitate a sequence of organic reactions, likely commencing from accessible cyclic or polycyclic starting materials.
Novel Synthetic Approaches and Route Optimization
Efforts in developing novel synthetic approaches and optimizing existing routes for chemical compounds are driven by the goals of enhancing efficiency, increasing yield and purity, and improving sustainability. Although the provided search results did not specifically detail novel synthetic routes for this compound, the broader field of organic synthesis, including the preparation of complex molecules and agrochemicals, is actively exploring new methodologies. This includes the application of transition metal-catalyzed coupling reactions, such as those involving palladium or nickel catalysts, which are valuable for constructing complex molecular architectures, as demonstrated in the synthesis of other organic compounds. googleapis.comresearchgate.net
Optimization of synthetic routes can encompass various strategies, such as reducing the total number of reaction steps, refining reaction conditions (including temperature, pressure, and choice of solvents), employing more effective catalysts, and developing more selective reactions to minimize the formation of unwanted byproducts. amd.comkardinal.airsc.org The pursuit of concise synthetic methods, exemplified by the synthesis of other complex molecules like isoiminosugars, underscores the emphasis on developing streamlined and efficient chemical pathways. nih.gov
Chemical Modification and Synthesis of this compound Analogues
Analogues of urea herbicides, in general, can be synthesized by modifying the urea functional group or the organic moieties attached to it. googleapis.comgoogle.comgoogle.comepo.org In the case of this compound, this could involve modifications to the dimethylamino group, the urea linkage itself, or the complex octahydro-4,7-methano-1H-indenyl ring system. The preparation of such analogues would involve a variety of organic reactions designed to introduce or alter functional groups on the this compound scaffold or to construct modified scaffolds.
Structure-Activity Relationship Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are critical for understanding the correlation between chemical structure and biological activity. nih.govmdpi.comepo.orgnih.govnih.gov For this compound derivatives, SAR studies would focus on how structural modifications impact their herbicidal efficacy, particularly their capacity to inhibit photosynthesis. By synthesizing and evaluating the biological activity of a series of analogues with systematic structural variations, researchers can pinpoint the key structural elements responsible for the observed activity and guide the rational design of novel herbicides that are potentially more potent or selective.
While extensive, detailed SAR data specifically for this compound derivatives were not prominently found in the provided search results, the general principles of SAR investigations in agrochemistry involve assessing how factors such as the electronic and steric properties of substituents, molecular rigidity or flexibility, and lipophilicity influence the compound's interaction with its biological target, which in this context would be components of the photosynthetic machinery. googleapis.com Studies on other classes of herbicides and bioactive molecules have demonstrated that even minor structural changes can lead to significant differences in activity and selectivity. nih.govnih.govnih.govnih.gov
Biochemical Mode of Action and Target Interactions of Isonoruron
Mechanisms of Photosynthesis Inhibition by Isonoruron
This compound's primary mode of action is the inhibition of photosynthesis. longdom.org Like other urea-based herbicides, it specifically targets Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. google.comepa.gov The function of PSII is to capture light energy and initiate the process of photosynthetic electron transport. This transport chain is essential for the production of ATP and NADPH, the energy currency and reducing power required for carbon dioxide fixation and subsequent plant growth. unl.edu
This compound disrupts this vital process by blocking the electron flow at a specific point in the PSII complex. unl.edunih.gov It achieves this by binding to the D1 protein, a core subunit of the PSII reaction center. unl.edunih.gov The D1 protein has a specific binding site for plastoquinone (B1678516) (PQ), a mobile electron carrier. unl.edu this compound competitively inhibits the binding of plastoquinone to the D1 protein. unl.edunih.gov By occupying this binding niche, this compound effectively halts the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), which is the binding site for plastoquinone. nih.govmdpi.com This interruption of the electron transport chain leads to a cascade of detrimental effects, including the cessation of ATP and NADPH synthesis, the inability to fix CO2, and the generation of reactive oxygen species that cause rapid cellular damage, ultimately leading to the death of the susceptible plant. unl.edu
Molecular-Level Interactions with Plant Physiological Targets
The D1 protein possesses a well-defined binding pocket for PSII-inhibiting herbicides. nih.gov Molecular docking studies on other phenylurea herbicides have revealed key amino acid residues within this pocket that are crucial for binding. nih.gov For instance, studies with the herbicide diuron (B1670789) have shown the formation of hydrogen bonds with the histidine residue at position 215 (His215) of the D1 protein. nih.gov It is highly probable that this compound, sharing the same phenylurea backbone, also forms similar hydrogen bonds and hydrophobic interactions within this binding site. The specific substitutions on the phenyl ring and the urea (B33335) nitrogen atoms of this compound will influence its precise orientation and binding affinity within the D1 protein pocket.
The effectiveness of this compound is therefore determined by how well its molecular structure complements the topography and chemical environment of the D1 protein's binding site. Even minor alterations in the amino acid sequence of the D1 protein across different plant species can lead to variations in herbicide sensitivity. unl.edu
Comparative Analysis of this compound's Action with Other Herbicides
This compound belongs to the larger class of phenylurea herbicides, all of which share a common mode of action: the inhibition of photosynthetic electron transport at PSII. google.comepa.gov This places it in the same functional category as other widely used herbicides such as diuron, linuron (B1675549), and monuron. google.comnih.gov The primary difference between these compounds lies in the specific chemical groups attached to the phenylurea core structure. These structural variations, while seemingly minor, can have a significant impact on their herbicidal properties, including their binding affinity for the D1 protein, their selectivity towards different plant species, and their environmental persistence.
A comparative look at related herbicides reveals these nuances:
Diuron: A widely studied phenylurea herbicide, diuron exhibits a high affinity for the D1 protein binding site. nih.gov Molecular docking studies have indicated strong interactions, including hydrogen bonding with key amino acid residues. nih.gov
Linuron: Another common phenylurea herbicide, linuron shares the same target site as this compound and diuron. mdpi.com Its structural differences may result in slight variations in binding and selectivity.
Triazine Herbicides (e.g., Atrazine): This class of herbicides also inhibits photosynthesis at PSII by binding to the D1 protein. However, they belong to a different chemical family and interact with a partially overlapping, yet distinct, set of amino acid residues within the binding pocket compared to the phenylureas.
Other Photosynthesis Inhibitors: Herbicides like bentazon also target photosynthesis but may have different binding characteristics and lower inhibitory effects on PSII compared to the phenylurea and triazine families. nih.gov
The continuous use of herbicides with the same mode of action, such as the phenylureas, can lead to the evolution of resistant weed populations. This resistance often arises from mutations in the psbA gene, which codes for the D1 protein, altering the binding site and reducing the efficacy of the herbicide.
| Compound Name | Chemical Class | Primary Target |
| This compound | Phenylurea | D1 protein of Photosystem II |
| Diuron | Phenylurea | D1 protein of Photosystem II |
| Linuron | Phenylurea | D1 protein of Photosystem II |
| Monuron | Phenylurea | D1 protein of Photosystem II |
| Atrazine | Triazine | D1 protein of Photosystem II |
| Bentazon | Benzothiadiazinone | Photosystem II |
Environmental Dynamics and Ecotoxicological Impact of Isonoruron
Environmental Fate and Persistence in Varied Ecosystems
The persistence of a pesticide in the environment is a critical determinant of its potential for long-term impact and contamination of ecosystems. For phenylurea herbicides like Isonoruron, persistence is not static but is influenced by a combination of degradation processes and its interaction with soil and water components.
Abiotic Degradation Processes (Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through interactions with water (hydrolysis) and sunlight (photolysis).
Hydrolysis: Phenylurea herbicides are generally stable to chemical degradation in aqueous solutions under moderate temperatures and pH ranges typical of most agricultural soils (pH 4–10). oup.com For Isoproturon, the hydrolysis process is slow, with a reported half-life in water of approximately 30 days. who.intisws.org.in The rate of hydrolysis is pH-dependent and tends to increase under more alkaline conditions. researchgate.net This relative stability to hydrolysis means that, in the absence of other degradation mechanisms, the compound can persist in aquatic systems.
Photolysis: Photochemical degradation can contribute to the breakdown of phenylurea herbicides when they are exposed to sunlight. oup.com Studies on Isoproturon have shown that photolysis occurs on soil surfaces, with half-lives varying based on the soil type. On an inert glass surface, the photolysis half-life of Isoproturon was approximately 25.4 days, while on red, black, and alluvial soils, the half-lives were 20.8, 27.4, and 28.0 days, respectively. isws.org.in The slower degradation on soils with higher organic matter content suggests that these components may act as photoquenchers, slightly inhibiting the photolytic process. isws.org.in Photolysis leads to the formation of several photometabolites, including demethylated and deureated products. who.int
Biotic Transformation and Microbial Degradation Pathways
The primary route of degradation for phenylurea herbicides in soil and water is through the action of microorganisms. oup.comnih.gov A diverse range of soil bacteria and fungi are capable of using these compounds as a source of carbon and nitrogen.
The degradation of Isoproturon, and by extension this compound, typically proceeds through a well-documented pathway:
N-demethylation: The process is initiated by the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. oup.com This results in the formation of the primary metabolite, monodemethyl-isoproturon (MDIPU), followed by the creation of didemethyl-isoproturon (DDIPU). oup.comscholaris.ca MDIPU is frequently reported as the most abundant metabolite in soil studies. oup.com
Hydrolysis of the Urea Bridge: Following demethylation, the urea bridge is cleaved, leading to the formation of 4-isopropylaniline (B126951) (4IA). oup.comnih.gov
Ring Cleavage: Certain bacteria, such as Sphingomonas sp., are capable of mineralizing the phenyl ring of Isoproturon, breaking it down completely into carbon dioxide and biomass. oup.comethz.ch
Several microbial species have been identified as effective degraders of Isoproturon, including bacteria like Sphingomonas sp., Arthrobacter sp., and Acinetobacter baumannii, as well as various soil fungi. oup.comnih.gov The rate of microbial degradation can be highly variable and is influenced by soil properties such as pH, organic matter content, and the existing microbial biomass. oup.com In some soils with a history of repeated herbicide application, enhanced degradation has been observed due to microbial adaptation. researchgate.net
Adsorption, Desorption, and Leaching Behavior in Soil Matrices
The mobility of this compound in the soil is largely dictated by its adsorption and desorption characteristics, which in turn determine its potential to leach into groundwater.
Adsorption and Desorption: Phenylurea herbicides generally exhibit relatively low adsorption to soil particles. Current time information in Asia/Manila. The primary factor controlling adsorption is the soil's organic carbon content; higher organic matter leads to greater adsorption. nih.gov For Isoproturon, the organic carbon-water (B12546825) partition coefficient (Koc), a measure of its tendency to bind to soil organic matter, is estimated from its log Kow of 2.5. herts.ac.uk This results in a Koc value that indicates low to moderate sorption, meaning the compound remains relatively mobile in the soil solution.
Leaching: The potential for a pesticide to leach into groundwater is often assessed using the Groundwater Ubiquity Score (GUS), which incorporates its persistence (half-life, DT50) and mobility (Koc). The GUS is calculated using the formula: GUS = log10(DT50) x [4 - log10(Koc)]. Pesticides with a GUS score greater than 2.8 are considered to have a high leaching potential. Isoproturon's soil half-life (DT50) typically ranges from 15 to 40 days under field conditions. who.intisws.org.innih.gov Based on these values and its estimated Koc, Isoproturon is classified as a leacher, consistent with its frequent detection in surface and groundwater. who.intisws.org.in Given the structural similarity, this compound is expected to exhibit comparable mobility and leaching risk.
| Parameter | Value | Reference | Implication |
|---|---|---|---|
| Log Kow | 2.5 | herts.ac.uk | Indicates moderate lipophilicity and potential for bioaccumulation. |
| Water Solubility | 72 mg/L (at 20°C) | who.int | Relatively high solubility contributes to mobility in soil water. |
| Soil DT50 (Half-life) | 15 - 40 days | who.intisws.org.innih.gov | Moderately persistent in soil environments. |
| Estimated Koc | ~316 L/kg | Calculated | Indicates low to moderate adsorption to soil organic carbon. |
| Estimated GUS Score | > 2.8 | Calculated | Classified as having a high potential to leach into groundwater. |
Volatilization and Atmospheric Transport Considerations
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The potential for this to occur is determined by the compound's vapor pressure and its Henry's Law Constant.
For Isoproturon, the vapor pressure is very low, at 5.50 x 10⁻³ mPa (at 20°C). herts.ac.uk Its Henry's Law Constant, which indicates the partitioning between air and water, is also extremely low, estimated at 1.9 x 10⁻⁹ atm·m³/mol. nih.gov These physicochemical properties indicate that Isoproturon is essentially non-volatile from moist soil and water surfaces. nih.gov Therefore, volatilization and subsequent long-range atmospheric transport are not considered significant dissipation pathways for this compound or its analogues.
Formation and Environmental Significance of this compound Transformation Products
The degradation of this compound, whether biotic or abiotic, results in the formation of various transformation products, or metabolites. The environmental significance of these metabolites can sometimes equal or exceed that of the parent compound.
As established, the primary degradation pathway for Isoproturon involves N-demethylation and hydrolysis, leading to key metabolites such as:
Monodemethyl-isoproturon (MDIPU)
Didemethyl-isoproturon (DDIPU)
4-isopropylaniline (4IA) scholaris.ca
These metabolites can exhibit different environmental behaviors than the parent this compound. They are often more polar and more water-soluble, which can increase their mobility and leaching potential. While the toxicity of the demethylated metabolites is generally lower than the parent compound, the aniline (B41778) derivatives can be of significant toxicological concern. europa.eu
Ecotoxicity in Non-Target Biota
As a herbicide, this compound is designed to be toxic to specific plants, but its mode of action and presence in the environment can lead to adverse effects on a wide range of non-target organisms.
Mammals: For this compound, the acute oral lethal dose (LD50) in rats is reported to be 500 mg/kg of body weight, which classifies it as moderately toxic.
Aquatic Organisms: Phenylurea herbicides act by inhibiting photosynthesis at the photosystem II (PSII) level. herts.ac.uk This mode of action makes aquatic primary producers, such as algae, particularly sensitive. europa.eu
Algae: Algae are consistently the most sensitive aquatic organisms to Isoproturon. The 72-hour EC50 (the concentration that affects 50% of the population) for the green alga Chlamydomonas reinhardtii was 43.25 µg/L. nih.gov Even lower values have been recorded, with a No Observed Effect Concentration (NOEC) of 3.2 µg/L for a sensitive diatom species. europa.eu
Invertebrates: Aquatic invertebrates are also susceptible. For Daphnia magna, a standard test organism, the chronic NOEC for reproduction was 10 µg/L for Isoproturon. europa.eu
Fish: Fish are generally less sensitive to the acute effects of Isoproturon than algae or invertebrates. europa.eu
Soil Organisms:
Earthworms: While specific LC50 data for this compound or Isoproturon on earthworms (Eisenia fetida) is not readily available in the reviewed literature, pesticides are known to have sub-lethal and lethal effects on these crucial soil organisms. boerenlandvogels.nlnih.gov Given its application to soil, exposure is certain, and potential impacts on earthworm growth, reproduction, and survival cannot be discounted.
Non-Target Plants: The herbicidal mode of action—inhibition of photosynthesis—is not specific to weeds. herts.ac.uk Therefore, spray drift or runoff containing this compound can damage or kill non-target terrestrial and aquatic plants, potentially altering the structure of local plant communities.
| Organism Group | Species | Endpoint | Value (µg/L, unless stated) | Compound | Reference |
|---|---|---|---|---|---|
| Mammal | Rat | Acute Oral LD50 | 500 mg/kg | This compound | - |
| Algae | Chlamydomonas reinhardtii | 72h EC50 | 43.25 | Isoproturon | nih.gov |
| Algae | Diatom | Chronic NOEC | 3.2 | Isoproturon | europa.eu |
| Crustacean | Daphnia magna | Chronic NOEC (reproduction) | 10 | Isoproturon | europa.eu |
| Fish | - | - | Less sensitive than algae/invertebrates | Isoproturon | europa.eu |
Effects on Aquatic Organisms (e.g., Algae, Invertebrates, Fish)
Specific toxicological data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for this compound in relation to aquatic organisms like algae, invertebrates, or fish, are not available in the reviewed scientific literature. Although the compound has been detected in water bodies such as the Hudson River, the ecotoxicological consequences of this presence have not been documented. nsf.gov Phenylurea herbicides as a class are known to have effects on aquatic life due to their mode of action, but specific studies quantifying this for this compound are absent.
This compound is a chiral molecule, meaning it exists in different spatial arrangements known as stereoisomers. herts.ac.ukresearchgate.net For many chiral pesticides, the different stereoisomers can exhibit varying levels of toxicity and degradation rates in the environment. However, there is no available research or data concerning the potential differential ecotoxicity of this compound's specific stereoisomers on aquatic organisms. The environmental implications of its chirality are therefore currently unknown.
Impact on Terrestrial Ecosystem Components (e.g., Soil Microorganisms, Non-Target Plants)
The impact of this compound on terrestrial ecosystems is not well-documented. While general concerns exist for herbicides affecting non-target organisms, specific studies on this compound are lacking.
Soil Microorganisms: Heavy application of herbicides can negatively affect soil microbial populations and their functions, such as nitrogen fixation. agrimoon.com However, no specific studies were identified that investigated the direct impact of this compound on the diversity, population, or enzymatic activity of soil microorganisms.
Non-Target Plants: As a herbicide, this compound is designed to be phytotoxic. dwr.org.in However, research detailing its effects on non-target terrestrial plants, including species sensitivity, sublethal impacts, or changes in plant community composition, is not available.
Bioavailability and Accumulation Potential in Ecological Food Chains
The tendency of a chemical to be taken up by organisms and accumulate in food chains is a critical aspect of its environmental risk profile. This is often indicated by the Bioconcentration Factor (BCF). There is a significant lack of data on the bioavailability and bioaccumulation of this compound. One document, in a review of a different pesticide, ambiguously mentions a BCF value of 6.3. A BCF value in this low range would typically suggest a low potential for bioaccumulation and secondary poisoning through the food chain. However, the direct attribution of this value to this compound is uncertain. There are no specific studies on its trophic transfer or potential for biomagnification in ecological food webs.
State of the Art Analytical Methodologies for Isonoruron and Its Metabolites
Advanced Sample Preparation Techniques for Complex Environmental and Biological Matrices
Sample preparation is a critical step in environmental and biological analysis, ensuring that samples accurately reflect the original conditions and are suitable for instrumental analysis. organomation.com It involves converting solid samples into liquid forms, simplifying complex mixtures, removing interfering compounds, and concentrating or diluting analytes. thermofisher.com
Extraction Efficiencies from Diverse Sample Types (e.g., Water, Soil, Plant Tissue)
Efficient extraction is fundamental to obtaining representative analytical results. The effectiveness of extraction procedures can vary depending on the matrix and the chemical properties of the analyte. For pesticides and their metabolites in environmental matrices like water, soil, and plant tissue, various extraction techniques are employed.
For aqueous samples, liquid-liquid extraction (LLE) using organic solvents is a common method for isolating organic compounds. organomation.com Solid samples, such as soil and plant tissue, often require extraction with organic solvents or mixtures to isolate residues. organomation.comresearchgate.net The efficiency of extraction from complex matrices can be influenced by factors such as the binding of residues to the matrix or the formation of conjugates. europa.eu Evaluating extraction efficiency, particularly for incurred residues, is important and can be assessed using stepwise approaches, often involving samples with incurred residues rather than just fortified samples. europa.eu
Research findings highlight that extraction efficiency can depend on the composition of the extraction solvent and the water content of the matrix. europa.eu For instance, studies on water extraction from soil and plant material for stable isotope analysis have shown varying efficiencies depending on soil type and extraction time. slu.seresearchgate.netmdpi.com While these studies focus on water isotopes, they illustrate the matrix-dependent nature of extraction efficiency.
Cleanup Strategies for Interfering Compounds (e.g., QuEChERS-based approaches)
Complex environmental and biological matrices often contain components that can interfere with the analytical measurement. Cleanup strategies are employed to remove these interfering compounds and improve the selectivity and sensitivity of the analysis. Solid phase extraction (SPE) is a widely used technique for cleanup and concentration of target analytes from various matrices, including food and environmental samples. phenomenex.com
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation technique, particularly for multi-residue pesticide analysis in food and agricultural products. gimitec.comwaters.comwaters.com QuEChERS involves extraction with an organic solvent (often acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). oup.comshimadzu.com The d-SPE step typically utilizes sorbents such as magnesium sulfate (B86663) (MgSO₄) to remove excess water and primary secondary amine (PSA) to remove organic acids and other polar interfering compounds. oup.comshimadzu.com C₁₈ sorbent may also be used for the removal of non-polar interferences. oup.com
Modified QuEChERS methods have been developed, involving specific combinations of salts and sorbents to optimize extraction and cleanup for a wide range of pesticides in different matrices. shimadzu.com This approach simplifies sample preparation and is suitable for high-throughput analysis. waters.com
Chromatographic Separation Techniques for Trace Analysis
Chromatographic techniques are essential for separating Isonoruron and its metabolites from the sample matrix and other co-extracted compounds before detection. phenomenex.com The choice of chromatographic method depends on the physicochemical properties of the analytes.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a widely used technique for the analysis of pesticides and their metabolites, particularly those that are not sufficiently volatile or are thermally labile for gas chromatography. waters.com HPLC method development involves several steps, including method scouting (selecting suitable columns and mobile phases), optimization, robustness testing, and validation. thermofisher.comyoutube.com
Method optimization in HPLC aims to achieve adequate separation, sensitivity, and analysis time. Key parameters influencing separation include the stationary phase chemistry, mobile phase composition (solvent type, ratio, and additives), flow rate, and column temperature. thermofisher.comnih.govijfmr.com For reverse-phase HPLC (RP-HPLC), commonly used mobile phases include mixtures of water or buffered aqueous solutions with organic solvents like methanol (B129727) or acetonitrile (B52724). researchgate.netijfmr.com UV detection is frequently employed in HPLC for compounds with chromophores. researchgate.netnih.gov
Developing a robust HPLC method involves ensuring that the method is reliable and provides consistent results within defined limits. thermofisher.comyoutube.com This includes evaluating parameters such as linearity, accuracy, precision, and limits of detection and quantification. researchgate.netyoutube.comnih.govijfmr.com
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
UHPLC is an evolution of HPLC that utilizes smaller particle size stationary phases and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity. waters.com UHPLC is increasingly applied in pesticide residue analysis, allowing for the rapid screening and quantification of a large number of compounds in a single run. waters.comoup.comoup.com
Coupling UHPLC with high-resolution mass spectrometry (HRMS), such as quadrupole-Orbitrap MS (Q-Orbitrap MS) or quadrupole-time-of-flight MS (QTOF MS), provides powerful analytical platforms for the identification and quantification of pesticides and metabolites. oup.comoup.comhudsonriver.org These systems can acquire data on accurate masses of molecular and fragment ions, enabling both targeted and non-targeted screening approaches. oup.comoup.comhudsonriver.org UHPLC-MS/MS systems operated in Multiple Reaction Monitoring (MRM) mode offer high sensitivity and selectivity for targeted analysis. waters.comshimadzu.comshimadzu.com
UHPLC applications in pesticide analysis often involve streamlined sample preparation techniques like QuEChERS, allowing for high sample throughput. oup.com
Gas Chromatography (GC) Considerations (if applicable for derivatized forms)
Gas Chromatography (GC) is a separation technique suitable for volatile and thermally stable compounds. creative-proteomics.com While this compound itself may not be sufficiently volatile or stable for direct GC analysis, GC can be applicable for the analysis of certain metabolites or derivatized forms of this compound.
Derivatization is a chemical process that modifies an analyte's functional groups to improve its volatility, thermal stability, and detectability by GC. researchgate.netjfda-online.comshimadzu.comnih.gov Common derivatization reactions include alkylation, acylation, and silylation. researchgate.netnih.gov These reactions can convert polar compounds with active hydrogen atoms (such as acids, alcohols, and amines) into less polar, more volatile derivatives. jfda-online.comnih.gov
GC is often coupled with mass spectrometry (MS) for the identification and quantification of analytes. creative-proteomics.com GC-MS, particularly with techniques like electron ionization (EI) or negative chemical ionization (NCI), can provide sensitive and selective detection of derivatized compounds. waters.comnih.gov GC-MS/MS offers enhanced selectivity for targeted analysis. waters.comshimadzu.com
The applicability of GC for this compound analysis would depend on the specific metabolites of interest and whether suitable derivatization procedures exist to render them amenable to GC separation and detection.
Advanced Spectrometric Detection and Identification
Spectrometric detection plays a vital role in identifying and quantifying this compound and its metabolites after chromatographic separation. Mass Spectrometry (MS) is a powerful tool that provides structural information and high sensitivity. acdlabs.comthermofisher.commsu.edu
Mass Spectrometry (MS) Approaches
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a unique spectral fingerprint for identification and allowing for sensitive quantification. acdlabs.comthermofisher.commsu.edu
Tandem Mass Spectrometry (MS/MS) for Selective Detection (e.g., MRM)
Tandem Mass Spectrometry (MS/MS), particularly using Multiple Reaction Monitoring (MRM), is a highly selective and sensitive technique commonly used for targeted analysis of specific compounds like pesticides and their metabolites in complex matrices. waters.comwikipedia.orgshimadzu.comnih.govnih.gov
In MRM, specific precursor ions of the analyte are selected in the first quadrupole (MS1), fragmented in a collision cell, and then specific product ions are selected and detected in the third quadrupole (MS2). wikipedia.orgnih.govnih.gov This transition from a precursor ion to one or more specific product ions is highly characteristic of the analyte, significantly reducing interference from matrix components and enhancing selectivity and sensitivity. wikipedia.orgnih.govnih.gov Libraries of MRM transitions for various pesticides, including this compound, are available to facilitate method development for targeted screening and quantification. shimadzu.com
High-Resolution Mass Spectrometry (e.g., Q-Orbitrap, Time-of-Flight)
High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) mass analyzers, offers exceptional mass accuracy and resolving power. thermofisher.comthermofisher.comnih.govresearchgate.net These systems can differentiate between ions with very similar nominal masses, which is particularly useful for analyzing complex samples and identifying unknown metabolites. thermofisher.comthermofisher.com
Q-Orbitrap instruments combine a quadrupole mass filter for precursor ion selection with an Orbitrap analyzer for high-resolution accurate mass measurement. thermofisher.comthermofisher.com TOF analyzers measure the time it takes for ions to travel a specific distance, allowing for precise mass determination. researchgate.netnih.gov HRMS is valuable for both targeted and untargeted analysis, enabling retrospective data analysis for compounds not initially targeted. thermofisher.comthermofisher.com The high mass accuracy provided by HRMS is crucial for confirming the elemental composition of this compound and its metabolites.
Integration of UV/Diode Array Detection (DAD) with MS
The hyphenation of Liquid Chromatography (LC) with both UV/Diode Array Detection (DAD) and Mass Spectrometry (MS) provides complementary information for the comprehensive analysis of this compound and its metabolites. csic.esresearchgate.netmeasurlabs.comnih.govnih.govscielo.br
UV/DAD provides spectroscopic data across a range of wavelengths, which is useful for detecting chromophoric compounds and obtaining their UV spectra. measurlabs.comscielo.br This can aid in the identification of compounds with characteristic UV absorption profiles. measurlabs.comscielo.br DAD can measure the entire UV-Vis spectrum simultaneously as compounds elute from the chromatography column, offering more comprehensive spectral information compared to single-wavelength UV detectors. measurlabs.com
Integrating DAD with MS allows for the simultaneous acquisition of both UV spectral data and mass spectral data from a single chromatographic run. csic.esresearchgate.net This combination is particularly powerful for confirming the identity of detected peaks by correlating their retention time, UV spectrum, and mass spectrum. researchgate.net While MS provides information on the mass and fragmentation of analytes, DAD offers insights into their electronic structure and can be helpful in distinguishing isomers that may have similar mass spectra but different UV spectra. measurlabs.com This integrated approach enhances confidence in the identification and quantification of this compound and its potential transformation products.
Method Validation, Quality Assurance, and Inter-Laboratory Harmonization
Ensuring the reliability and comparability of analytical results for this compound and its metabolites requires rigorous method validation, robust quality assurance procedures, and efforts towards inter-laboratory harmonization. mdpi.comeurl-pesticides.eushimadzu.comelementlabsolutions.com
Method validation is a critical process to confirm that an analytical method is fit for its intended purpose. mdpi.comelementlabsolutions.com Key validation parameters typically include specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comshimadzu.comelementlabsolutions.com Specificity ensures that the method selectively detects the target analyte in the presence of other components in the sample matrix. elementlabsolutions.com Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. mdpi.comelementlabsolutions.com Accuracy is determined by analyzing spiked samples with known concentrations and evaluating the recovery of the analyte. mdpi.comshimadzu.com Precision measures the variability of results obtained from replicate analyses. mdpi.comshimadzu.comelementlabsolutions.com LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively. mdpi.comelementlabsolutions.com
Quality assurance (QA) encompasses a set of procedures and practices implemented to ensure the quality and reliability of analytical data on an ongoing basis. This includes using certified reference materials, participating in proficiency testing programs, and implementing strict quality control (QC) measures such as analyzing blanks, spiked samples, and replicate samples alongside the study samples.
Inter-laboratory harmonization is essential for ensuring that analytical results obtained by different laboratories are comparable. This can be achieved through the use of standardized methods, participation in inter-laboratory comparison studies, and adherence to internationally recognized guidelines and standards for method validation and quality assurance, such as those provided by organizations like ICH or SANTE. mdpi.comshimadzu.comelementlabsolutions.com Systematic collection and sharing of method validation data among laboratories can also contribute to harmonization and provide valuable information on method performance across various matrices. eurl-pesticides.eu
Determination of Limits of Detection (LODs) and Quantification (LOQs)
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. loesungsfabrik.de The Limit of Quantification (LOQ), conversely, is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision under the stated analytical conditions. loesungsfabrik.de These parameters are fundamental in establishing the sensitivity of an analytical method.
Several approaches are used for determining LODs and LOQs during method validation. The International Conference on Harmonisation (ICH) guidelines suggest methods based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.desepscience.com
For methods exhibiting baseline noise, the signal-to-noise (S/N) ratio is commonly used. An LOD is typically associated with an S/N ratio of 3:1, while an LOQ is often determined at an S/N ratio of 10:1. loesungsfabrik.deallucent.com
Alternatively, LOD and LOQ can be calculated using the standard deviation of the response (σ) and the slope of the calibration curve (S). The formulas are generally expressed as LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S). loesungsfabrik.desepscience.comresearchgate.net The standard deviation can be estimated from the standard deviation of the blank or the residual standard deviation of the regression line. loesungsfabrik.deresearchgate.net
Assessment of Accuracy, Precision, and Recovery Rates
Accuracy, precision, and recovery are critical parameters evaluated during the validation of analytical methods to ensure the reliability of quantitative measurements. ajpaonline.comelementlabsolutions.com
Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value. ajpaonline.comelementlabsolutions.comwaters.com It is often assessed by analyzing samples spiked with known amounts of the analyte and determining the percentage of the added amount that is recovered by the method. ajpaonline.comwaters.comswisslabs.eu For pesticide residue analysis, accuracy is commonly reported as percent recovery. ajpaonline.comwaters.com
Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. ajpaonline.comelementlabsolutions.comwaters.com Precision can be evaluated at different levels, including repeatability (intra-assay precision, variations within a short period under the same conditions) and intermediate precision (variations within the same laboratory over time, with different analysts or equipment). ajpaonline.comwaters.com Precision is typically expressed as the standard deviation or relative standard deviation (RSD) of the results. ajpaonline.comwaters.comdemarcheiso17025.com Acceptable precision is crucial for ensuring that repeated analyses of the same sample yield consistent results.
Recovery is a measure of the efficiency of the entire analytical process, including sample preparation and analysis. It represents the proportion of the analyte that is extracted from the sample matrix and successfully detected. Recovery studies involve adding a known amount of the analyte to a blank matrix and determining the amount measured by the method. swisslabs.eu Percent recovery is calculated by comparing the measured amount to the added amount. swisslabs.eu For multi-residue pesticide analysis following techniques like QuEChERS extraction, mean recoveries for most compounds are often expected to fall within a range, such as 70-120%, with acceptable reproducibility (RSD) typically below 20% at LOQ levels, as indicated in a study that included this compound in its list of target analytes. shimadzu.com
While the principles of assessing accuracy, precision, and recovery are standard in pesticide analysis, specific reported data for this compound and its metabolites across various matrices were not found in the consulted search results. General guidelines for method validation, such as those from ICH and SANTE, provide frameworks for evaluating these parameters, which are applied to methods used for analyzing compounds like this compound. shimadzu.comajpaonline.comelementlabsolutions.comwaters.comdemarcheiso17025.comeuropa.euchromatographyonline.com
Development of Multi-Residue Analytical Workflows and Screening Platforms
The need to monitor a wide range of pesticides and their metabolites in diverse samples has driven the development of multi-residue analytical workflows. These workflows aim to maximize the number of target compounds that can be analyzed simultaneously in a single run, improving efficiency and reducing analysis time and cost. uu.nlfrontiersin.org
Modern multi-residue methods commonly utilize hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. shimadzu.comuu.nlfrontiersin.orgnih.gov GC-MS/MS is suitable for volatile and semi-volatile pesticides, while LC-MS/MS is preferred for polar and thermolabile compounds, including many herbicides and their metabolites. uu.nlnih.gov
Sample preparation is a critical step in multi-residue analysis to extract analytes from complex matrices and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for multi-residue pesticide analysis in food and environmental samples. shimadzu.comfrontiersin.orgwaters.com QuEChERS involves acetonitrile extraction followed by salting-out and a dispersive solid-phase extraction (d-SPE) cleanup step. frontiersin.orgwaters.com Automated online micro-SPE cleanup coupled with LC-MS/MS has also been explored to further streamline the process and improve robustness. waters.com
Multi-residue screening platforms are designed for the rapid detection and presumptive identification of a large number of pesticides and metabolites. These platforms often leverage extensive databases of mass spectral information and retention times. High-resolution accurate-mass (HRAM) MS systems are increasingly used in screening workflows, providing high specificity and the ability to identify unexpected residues. nih.gov
The development of these workflows involves optimizing chromatographic separation, mass spectrometric parameters (e.g., multiple reaction monitoring (MRM) transitions for MS/MS), and sample preparation procedures to ensure adequate sensitivity, selectivity, and robustness for all target analytes, including compounds like this compound. shimadzu.comuu.nl The complexity of multi-residue data requires sophisticated data processing software for efficient analysis and reporting. shimadzu.comnih.gov
While this compound is included in the lists of target analytes for some multi-residue pesticide analysis methods shimadzu.com, detailed information specifically on the optimization of these workflows solely for this compound and its metabolites, or specific data demonstrating the performance of these platforms for this compound across various matrices, was not found in the provided search results. However, the general principles and techniques described for multi-residue analysis are applicable to the determination of this compound residues.
Occurrence, Distribution, and Monitoring in Environmental and Agricultural Systems
Spatial and Temporal Distribution in Aquatic Environments (Surface Water, Groundwater)
Isonoruron can enter aquatic systems, such as surface water and groundwater, through agricultural runoff hpc-standards.comnrw.degoogle.com. While information on specific spatial and temporal distribution patterns for this compound is limited in the search results, the general pathways for pesticides like this compound to reach water bodies are well-documented, including runoff and potential leaching hpc-standards.comgoogle.comuu.nl. Some environmental monitoring studies involving surface waters have utilized techniques like solid phase extraction (SPE) for sample concentration and liquid chromatography with tandem mass spectrometry (LC/MS/MS) for detection and quantification of various chemicals, including this compound hudsonriver.org. This compound has been detected in the Hudson River hudsonriver.org.
Residue Dynamics in Soil and Sediments of Agricultural and Non-Agricultural Areas
Pesticides, including this compound, can persist in soil after application google.comgoogle.comgoogle.com. The degradation rate of pesticides in soil is often described by their half-life (DT₅₀), which is the time taken for 50% of the substance to disappear due to degradation processes like biodegradation and physicochemical processes google.comresearchgate.net. One source indicates a DT₅₀ for this compound in loamy and humous sandy soils of approximately 34 weeks scribd.com. The accumulation of substances like this compound can occur in treated soil google.com. Studies monitoring pesticide residues in agricultural areas have included the analysis of soil samples ccsenet.org. This compound has been listed among compounds that can be found in sediment google.com.
Detection of this compound Residues in Plant Matrices and Agro-Products
Monitoring programs assess pesticide residues in food and feed, including plant matrices and agro-products, to ensure compliance with regulatory limits hpc-standards.comfavv-afsca.be. Analytical methods, such as gas chromatography with FID and LC/MS/MS, are used for the determination of this compound residues in various matrices scribd.comshimadzu.comwaters.comshimadzu.comoup.com. This compound has been included in lists of pesticides targeted in residue analysis in fruits and vegetables oup.com. While a specific contamination rate for this compound in plant matrices in the provided results is not detailed, general monitoring programs analyze a wide range of pesticides in produce ccsenet.orgfavv-afsca.be.
Global and Regional Monitoring Programs and Their Findings
Monitoring of this compound residues is considered crucial for ensuring compliance with regulatory standards hpc-standards.com. Regulatory bodies establish limits for this compound residues in food and the environment hpc-standards.com. Monitoring programs at regional and potentially global levels track the presence of pesticides. For example, the European Union has legislation and annual reports analyzing pesticide residue levels in foods ccsenet.orgfavv-afsca.be. These programs often employ risk-based approaches for sampling and analysis favv-afsca.beoup.com. Analytical libraries and methods have been developed to support the screening and quantification of numerous pesticides, including this compound, in monitoring programs shimadzu.comshimadzu.comoup.com.
Emerging Research Frontiers and Future Directions for Isonoruron Studies
Computational Chemistry and Molecular Modeling for Predictive Analysis of Isonoruron Behavior
Computational chemistry and molecular modeling are powerful tools for investigating the behavior of chemical compounds at an atomic and molecular level cecam.orgscifiniti.commdpi.comlibelium.com. These methods can be applied to predict various properties of this compound, including its environmental fate, degradation pathways, and interactions with soil and water components cecam.orgscifiniti.comrsc.orgresearchgate.net. By simulating molecular interactions, researchers can gain insights into how this compound adsorbs to soil particles, its potential for leaching into groundwater, and its susceptibility to various degradation processes cecam.orgrsc.org.
Techniques such as Quantum Chemistry and Molecular Dynamics can provide detailed information on the electronic structure and dynamic behavior of this compound molecules mdpi.comlibelium.com. While specific computational studies on this compound were not found in the search results, the application of these methods to herbicides in general is a recognized area of research nih.gov. Predictive modeling can help prioritize experimental studies, assess the potential environmental risks of this compound under different conditions, and inform strategies for its management and remediation rsc.orgresearchgate.net. The use of machine learning and AI in computational chemistry is also emerging, which could further enhance the predictive power for analyzing molecular behavior scifiniti.comnih.gov.
Bioremediation and Phytoremediation Strategies for this compound Contamination
Bioremediation and phytoremediation offer environmentally friendly approaches to cleaning up contaminated sites nih.govkiwiscience.commdpi.comepa.govnih.govmdpi.com. These strategies leverage the natural capabilities of microorganisms and plants to degrade, transform, or immobilize contaminants in soil and water nih.govkiwiscience.comepa.govnih.govmdpi.com. Given that this compound is an obsolete pesticide and has been identified in contaminated areas, research into effective bioremediation and phytoremediation techniques specifically for this compound is relevant nih.govkiwiscience.commdpi.com.
Studies on the microbial degradation of other phenylurea herbicides, such as isoproturon, have shown that specific microbial communities, including certain Sphingomonas species, can effectively mineralize these compounds nih.govnih.govmdpi.com. This suggests the potential for identifying or engineering microbial strains capable of degrading this compound. Phytoremediation techniques, including phytodegradation and rhizodegradation, where plants or their associated microorganisms break down contaminants, could also be explored for this compound kiwiscience.comepa.govnih.gov. While direct research on this compound phytoremediation was not found, the principles demonstrated for other organic contaminants highlight the potential of using plants to take up and metabolize or enhance the microbial breakdown of such compounds nih.govkiwiscience.comepa.govnih.govmdpi.com.
Development of Advanced Sensor Technologies for On-Site this compound Detection
Accurate and timely detection of this compound in environmental samples is crucial for monitoring contamination and assessing the effectiveness of remediation efforts hpc-standards.com. Traditional analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS), are effective for residue analysis but are typically laboratory-based vliz.bemdpi.comwaters.comamecj.com. The development of advanced sensor technologies for on-site detection of this compound would enable more rapid and cost-effective monitoring.
While the search results did not reveal sensors developed specifically for this compound, significant advancements are being made in sensor technologies for detecting various pollutants in water and other environmental matrices libelium.comrikasensor.combadgermeter.comnanografi.com. These include optical sensors, electrochemical sensors, and nanosensors, which offer advantages in terms of sensitivity, selectivity, and portability libelium.comrikasensor.comnanografi.com. The availability of high-purity this compound reference materials is essential for calibrating and validating any newly developed sensor technology hpc-standards.com. Future research could focus on adapting existing sensor platforms or developing novel recognition elements specifically for this compound, potentially utilizing its chemical structure or properties for selective binding and detection.
Interdisciplinary Research at the Nexus of Environmental Chemistry, Agronomy, and Computational Sciences
Addressing the challenges posed by compounds like this compound requires an integrated approach that combines expertise from multiple scientific disciplines scifiniti.comgoogleapis.comifpenergiesnouvelles.commoa-technology.comhse.gov.uk. Interdisciplinary research at the nexus of environmental chemistry, agronomy, and computational sciences is crucial for a comprehensive understanding of this compound's lifecycle and impact.
Q & A
Q. What are the standard experimental protocols for determining the aqueous solubility of Isonoruron (C₁₃H₂₂N₂O) under varying temperature conditions?
- Methodological Answer : Aqueous solubility determination requires a gravimetric or spectrophotometric approach under controlled temperatures (e.g., 20°C, 25°C, 37°C). Prepare saturated solutions of this compound in ultrapure water, equilibrate for 24–48 hours, and quantify dissolved concentrations via HPLC-UV or LC-MS. Validate measurements using triplicate samples and reference standards. Solubility data for this compound at 20°C (0.220 g/L) is documented in the Handbook of Aqueous Solubility Data .
Q. How can researchers validate the purity of synthesized this compound batches?
- Methodological Answer : Employ a combination of chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. Compare retention times, spectral peaks, and melting points (reported MP: 165°C) with literature values. Cross-reference with the Handbook of Aqueous Solubility Data for physicochemical consistency .
Q. What are the recommended analytical techniques for quantifying this compound degradation products in environmental samples?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for high sensitivity. Optimize chromatographic separation using C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid). Include internal standards (e.g., deuterated analogs) to correct matrix effects. Validate methods per ICH Q2(R1) guidelines .
Q. How should researchers design toxicity studies for this compound in model organisms?
- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) or 211 (daphnia reproduction). For in vitro assays, use HepG2 cells for cytotoxicity or C. elegans for ecotoxicity. Dose-response curves should span 3–5 log concentrations, with endpoints like LC₅₀ or EC₅₀ calculated using probit analysis .
Advanced Research Questions
Q. How can conflicting solubility data for this compound across studies be reconciled?
- Methodological Answer : Conduct a meta-analysis of existing solubility datasets (e.g., from Handbook of Aqueous Solubility Data ) using statistical tools like ANOVA or Bayesian hierarchical modeling. Investigate confounding variables such as solvent impurities, equilibration time, or temperature calibration. Validate findings via interlaboratory reproducibility trials .
Q. What experimental strategies resolve discrepancies in this compound’s efficacy as a herbicide across different soil types?
- Methodological Answer : Design a factorial experiment testing this compound’s efficacy against variables: soil pH, organic matter content, and microbial activity. Use soil columns to simulate field conditions and measure herbicide retention via mass balance. Analyze data using multivariate regression to identify dominant factors .
Q. How can computational models predict this compound’s environmental fate and degradation pathways?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models or molecular dynamics simulations to estimate hydrolysis rates and photodegradation products. Validate predictions with experimental LC-MS/MS data on degradation intermediates. Use software like EPI Suite or Gaussian for thermodynamic calculations .
Q. What methodologies optimize this compound’s detection in complex biological matrices (e.g., plant tissues)?
- Methodological Answer : Develop a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction protocol followed by SPE cleanup. Optimize LC-MS/MS parameters for matrix-matched calibration. Assess recovery rates (70–120%) and limits of detection (LOD < 0.1 µg/kg) per SANTE/11312/2021 guidelines .
Q. How do researchers address batch-to-batch variability in this compound synthesis for reproducibility?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ FTIR or Raman spectroscopy to monitor reaction intermediates. Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst ratio). Validate reproducibility via statistical process control (SPC) charts .
Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer :
Apply non-parametric models like generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) to capture non-linear trends. Use Akaike Information Criterion (AIC) for model selection. Cross-validate predictions with bootstrap resampling to ensure robustness .
Tables for Reference
| Property | Value | Method | Source |
|---|---|---|---|
| Aqueous Solubility (20°C) | 0.220 g/L | Gravimetric | |
| Melting Point | 165°C | Differential Scanning Calorimetry | |
| Molecular Weight | 222.33 g/mol | Mass Spectrometry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
